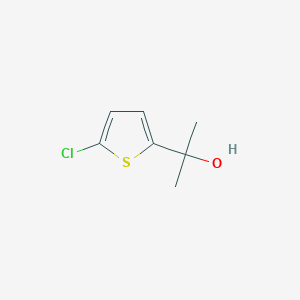

2-(5-Chloro-2-thienyl)-2-propanol

Description

Historical and Contemporary Significance of Chlorothiophene Architectures in Synthetic Organic Chemistry Research

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and materials science. wikipedia.org The introduction of a chlorine atom onto the thiophene ring, creating a chlorothiophene, significantly modulates the electronic properties and reactivity of the ring system. Thiophene itself was first identified in 1882 by Viktor Meyer as an impurity in benzene. chemsynthesis.com The subsequent exploration of its derivatives, including halogenated versions like 2-chlorothiophene (B1346680), paved the way for a vast array of synthetic applications.

Historically, chlorothiophenes have served as versatile building blocks. The chlorine substituent can act as a leaving group in various cross-coupling reactions or direct further substitution on the thiophene ring. In contemporary research, the 5-chloro-2-thienyl moiety is recognized as an important intermediate in the synthesis of high-value compounds. For instance, 5-chlorothiophene-2-carboxylic acid is a key intermediate for the synthesis of the anticoagulant drug Rivaroxaban. google.com This highlights the industrial and pharmaceutical relevance of this structural unit.

The presence of the chlorine atom and the sulfur heteroatom imparts a unique electronic distribution, making chlorothiophenes valuable precursors for a range of biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents. wikipedia.org Their utility is continuously expanding as new catalytic methods are developed, allowing for more precise and efficient incorporation of the chlorothiophene core into complex molecular targets. google.com

Table 1: Physicochemical Properties of 2-Chlorothiophene This table presents key properties of the parent chlorothiophene structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H3ClS | nih.gov |

| Molecular Weight | 118.59 g/mol | nih.gov |

| Boiling Point | 127-129 °C | chemsynthesis.com |

| Density | 1.286 g/mL at 25 °C | chemsynthesis.com |

Strategic Importance of Tertiary Alcohol Functionalities in Advanced Chemical Synthesis

Tertiary alcohols are organic compounds in which the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. This structural feature renders them resistant to oxidation under many conditions that would transform primary or secondary alcohols into aldehydes, ketones, or carboxylic acids. chemicalbook.comchemicalbook.com This stability makes the tertiary alcohol group a robust and strategic functionality in multistep syntheses.

The strategic value of tertiary alcohols lies in their role as key synthetic intermediates. chemicalbook.com They are frequently synthesized via the reaction of Grignard reagents or organolithium compounds with ketones, a fundamental carbon-carbon bond-forming reaction. wikipedia.orgresearchgate.net Once formed, the hydroxyl group of a tertiary alcohol can be used as a handle for further functional group transformations or it can be eliminated to form a trisubstituted alkene, a valuable structural motif in many complex molecules.

Furthermore, enantiopure tertiary alcohols, those with a specific three-dimensional arrangement of atoms, are highly sought-after building blocks for the synthesis of pharmaceuticals and other bioactive natural products. researchgate.net Their sterically hindered nature also makes them useful as chiral auxiliaries or ligands in asymmetric catalysis. In drug discovery, the incorporation of a tertiary alcohol can improve metabolic stability, as the site is not susceptible to oxidation, a common metabolic pathway for primary and secondary alcohols.

Table 2: Common Synthetic Reactions Involving Tertiary Alcohols

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Dehydration (Elimination) | Strong Acid (e.g., H2SO4, H3PO4), Heat | Alkene |

| Substitution to Alkyl Halide | HX (e.g., HCl, HBr) | Tertiary Alkyl Halide |

| Esterification | Acid Chloride, Pyridine (B92270) | Ester |

Rationale for In-depth Academic Investigation of 2-(5-Chloro-2-thienyl)-2-propanol: Bridging Structural Features with Reactive Potential

The academic investigation of this compound is driven by the desire to understand how the combination of the electron-rich, yet halogenated, chlorothiophene ring and the sterically demanding tertiary alcohol functionality influences the molecule's properties and reactivity. This specific structure is not extensively detailed in readily available literature, making its study a frontier for new chemical knowledge.

A primary rationale for its investigation is its potential as a specialized building block in organic synthesis. The synthesis of this compound would most logically be achieved through the Grignard reaction, by treating 5-chloro-2-thienylmagnesium bromide (prepared from 2,5-dichlorothiophene (B70043) or 2-bromo-5-chlorothiophene) with acetone. This approach is analogous to the synthesis of similar tertiary alcohols like 2-phenyl-2-propanol. wikipedia.org

The resulting molecule possesses several points of potential reactivity:

The Tertiary Alcohol: The hydroxyl group can be targeted for dehydration to yield 2-(5-chloro-2-thienyl)propene, a halogenated styrenic-type monomer precursor. Alternatively, it could be used in substitution reactions.

The Chlorothiophene Ring: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the attachment of a wide range of other molecular fragments. This would enable the synthesis of complex derivatives where the tertiary propanol (B110389) moiety is retained. The C-H bonds on the thiophene ring also offer potential sites for direct functionalization.

By studying this compound, researchers can explore the interplay between these functionalities. For example, does the bulky tertiary alcohol group sterically hinder reactions at the adjacent chlorine atom? How does the electronic nature of the chlorothiophene ring affect the reactivity of the hydroxyl group? Answering these questions provides fundamental insights into physical organic chemistry and expands the toolkit available to synthetic chemists for creating novel molecules with potential applications in materials science and medicinal chemistry, analogous to how other substituted thienyl alcohols have been used to prepare fluorescent markers and other biologically active compounds. chemicalbook.com

An in-depth examination of the synthetic pathways leading to this compound reveals a variety of chemical strategies, from classic organometallic reactions to modern catalytic methods. These approaches focus on constructing the core thiophene-propanol structure through carefully designed reaction sequences.

II. Synthetic Methodologies and Mechanistic Insights for this compound

The synthesis of this compound is centered on the formation of a key carbon-carbon bond that attaches the propanol group to the thiophene ring. This can be achieved through several routes, primarily involving the creation of the tertiary alcohol via a carbonyl addition or by building the molecule from functionalized thiophene precursors.

**2.1. Development and Optimization of Preparative Routes to the Core Structure

The primary strategies for synthesizing the this compound structure involve either forming the tertiary alcohol in a final step or constructing the carbon framework through alternative C-C bond-forming reactions.

A highly effective and widely used method for the synthesis of tertiary alcohols, such as 2-aryl-2-propanols, is the Grignard reaction. This methodology involves the nucleophilic addition of a Grignard reagent to a ketone or ester. In the context of synthesizing this compound, the most direct approach involves the reaction of methylmagnesium bromide (CH₃MgBr) or a similar methyl Grignard reagent with the ketone precursor, 2-acetyl-5-chlorothiophene (B429048).

The mechanism begins with the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2-acetyl-5-chlorothiophene. This forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound. This approach is analogous to the synthesis of other 2-aryl-2-propanols, such as 2-(2-bromophenyl)-2-propanol, which is prepared by reacting methylmagnesium bromide with methyl 2-bromobenzoate. chemicalbook.com The versatility of Grignard reagents in reactions with thiophene derivatives is well-documented, allowing for the creation of various functionalized thiophenes. google.comgoogle.com

The viability of the Grignard route is dependent on the availability of the ketone precursor, 2-acetyl-5-chlorothiophene. The most common method for its preparation is the Friedel-Crafts acylation of 2-chlorothiophene. In a typical procedure, 2-chlorothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). researchgate.net This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is directed predominantly to the 5-position of the thiophene ring due to the electronic properties of the chloro-substituted ring. One reported synthesis using this method achieved a high yield of 91%. researchgate.net

This acylation is a specific example of a broader class of reactions known as nucleophilic acyl substitutions, where an acyl group is transferred to a nucleophile. youtube.com Other strategies to access ketone precursors can involve the acylation of organometallic reagents. For instance, a thienyl Grignard or organolithium reagent can be reacted with an acylating agent to form the desired ketone. rsc.org

Table 1: Synthetic Routes to Ketone Precursor (2-Acetyl-5-chlorothiophene)

| Method | Reactants | Catalyst/Conditions | Key Features |

| Friedel-Crafts Acylation | 2-Chlorothiophene, Acetyl Chloride | AlCl₃ | High yield (91%), classic electrophilic substitution. researchgate.net |

| Acylation of Grignard Reagent | 5-Chloro-2-thienylmagnesium halide, Acylating Agent (e.g., acetyl chloride) | N-methylpyrrolidone (NMP) can improve selectivity. rsc.org | Useful when starting from a halogenated thiophene other than the chloride. |

Modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds, offering powerful alternatives for constructing complex molecules. For thiophene derivatives, catalysts based on palladium and nickel are particularly effective. rsc.org These reactions typically involve an organometallic reagent and an organic electrophile. The general catalytic cycle proceeds through three key steps: oxidative addition of the catalyst to the organic electrophile, transmetalation with the organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the active catalyst. rsc.orgicmpp.ro

Several named reactions are applicable to thiophene chemistry:

Suzuki-Miyaura Coupling: Employs boronic acids or esters as organometallic partners.

Migita-Kosugi-Stille Reaction: Uses organostannane reagents, known for their tolerance of a wide range of functional groups. icmpp.ro

Kumada-Tamao-Corriu Coupling: Utilizes Grignard reagents, which are highly reactive. rsc.orgicmpp.ro

Negishi Coupling: Involves organozinc reagents. icmpp.ro

These methods could be envisioned to construct the 2-acetyl-5-chlorothiophene precursor or to directly install a modified side chain onto the thiophene ring, which could then be converted to the 2-propanol moiety.

Table 2: Overview of Catalytic C-C Bond-Forming Reactions

| Reaction Name | Organometallic Reagent | Metal Catalyst | Typical Electrophile |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Palladium, Nickel | Aryl/Vinyl Halides, Triflates |

| Stille | Organostannane (R-SnR'₃) | Palladium | Aryl/Vinyl Halides, Triflates |

| Kumada-Corriu | Organomagnesium (R-MgX) | Nickel, Palladium, Iron | Aryl/Vinyl Halides |

| Negishi | Organozinc (R-ZnX) | Palladium, Nickel | Aryl/Vinyl Halides, Acyl Chlorides |

**2.2. Advanced Synthetic Transformations from Related Thiophene Precursors

Beyond direct construction, this compound can be synthesized from other readily available thiophene building blocks through multi-step sequences that rely on precise control of reactivity and regioselectivity.

Achieving the desired substitution pattern on the thiophene ring is critical. The inherent reactivity of the thiophene ring, particularly the higher acidity of the α-protons (at positions 2 and 5), allows for regioselective functionalization. Deprotonative metalation is a key strategy, where a strong base removes a specific proton, creating a carbanion that can then react with an electrophile. researchgate.net

Mixed bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) are highly effective for the regioselective metalation of functionalized heterocycles, including thiophenes. researchgate.net Another powerful technique is the halogen/metal exchange reaction. For instance, a poly-brominated thiophene can undergo a selective Br/Li exchange at a specific position by controlling the temperature and stoichiometry of an organolithium reagent like n-BuLi. The resulting lithiated thiophene can then be trapped with an electrophile to install a new functional group. mdpi.com These methods provide precise control for building complex, multi-substituted thiophene derivatives. nih.govmdpi.com

An alternative synthetic route begins with 5-chlorothiophene-2-carboxylic acid, an important intermediate in the synthesis of various compounds. chemicalbook.comgoogle.com This carboxylic acid can be prepared through several methods. One approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis. chemicalbook.com Another method uses a Grignard reaction where 2-bromo-5-chlorothiophene (B1265590) is converted to its Grignard reagent and then reacted with carbon dioxide (dry ice). google.comchemicalbook.com

Once 5-chlorothiophene-2-carboxylic acid is obtained, it can be converted into the target 2-propanol structure. A common pathway involves first esterifying the carboxylic acid to form, for example, methyl 5-chlorothiophene-2-carboxylate. This ester can then be treated with two or more equivalents of a methyl Grignard reagent (e.g., CH₃MgBr). The first equivalent adds to the carbonyl to form a ketone intermediate, which is not isolated. A second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to the tertiary alcohol after an acidic workup. This double addition of a Grignard reagent to an ester is a classic and reliable method for synthesizing tertiary alcohols where at least two of the alkyl groups are identical. chemicalbook.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c1-7(2,9)5-3-4-6(8)10-5/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCURRNAUSZZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271868 | |

| Record name | 5-Chloro-α,α-dimethyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-82-8 | |

| Record name | 5-Chloro-α,α-dimethyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62119-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-α,α-dimethyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chlorothiophen-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Insights for 2 5 Chloro 2 Thienyl 2 Propanol

Asymmetric Synthesis of Enantiomeric Forms of 2-(5-Chloro-2-thienyl)-2-propanol

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a compound is often dictated by its three-dimensional structure. For a tertiary alcohol like this compound, where the stereocenter is also the site of the hydroxyl group, several asymmetric strategies can be envisioned.

The most direct route to enantiomerically enriched tertiary alcohols involves the asymmetric addition of an organometallic reagent to a prochiral ketone, in this case, 2-acetyl-5-chlorothiophene (B429048). This transformation is typically mediated by a chiral catalyst that creates a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction.

While specific examples for the asymmetric synthesis of this compound via this method are not extensively documented in publicly available literature, the principles can be drawn from analogous reactions. The asymmetric addition of organozinc reagents (R₂Zn) to aldehydes and ketones is a well-established method. sioc-journal.cnnih.gov Chiral ligands, often containing nitrogen and sulfur atoms, are used to coordinate with the zinc atom, thereby inducing enantioselectivity in the addition of the alkyl or aryl group to the carbonyl carbon. sioc-journal.cn For the synthesis of this compound, this would involve the addition of a methyl group (from dimethylzinc) or an ethyl group (from diethylzinc) to 2-acetyl-5-chlorothiophene, catalyzed by a chiral ligand. A variety of chiral ligands, such as those derived from amino alcohols and binaphthyls, have been shown to be effective in these types of reactions, often providing high yields and excellent enantioselectivities for the resulting alcohols. researchgate.netmdpi.com

Another potential approach is the use of chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of ketones to secondary alcohols. sioc-journal.cn While the direct addition of an alkyl group is different from reduction, the underlying principle of the catalyst creating a chiral pocket to control the approach of the reagent to the ketone is similar.

The general mechanism for a chiral ligand-controlled addition of an organozinc reagent to a ketone involves the formation of a chiral catalyst-reagent complex. This complex then coordinates with the ketone, positioning it in a way that one of the two faces of the carbonyl is preferentially attacked by the nucleophilic group from the organozinc reagent. The choice of chiral ligand is critical and is often tailored to the specific substrate to achieve high enantiomeric excess (ee).

| Reaction Type | Reagents | Chiral Catalyst/Ligand Examples | Potential Product | Key Considerations |

| Asymmetric Organozinc Addition | 2-Acetyl-5-chlorothiophene, Dialkylzinc (e.g., Et₂Zn) | Sulfur-containing chiral ligands, Chiral amino alcohols, BINOL derivatives | Enantiomerically enriched this compound | Ligand selection, reaction conditions (temperature, solvent), stoichiometry. |

This table presents a conceptual approach based on established methodologies, as direct literature on the target compound is scarce.

Biocatalysis offers a powerful and often highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, are widely used in organic synthesis for the kinetic resolution of racemic alcohols and their esters. researchgate.netmdpi.comresearchgate.net

In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting enantiomer (which remains as the alcohol). While lipases are most commonly used for the resolution of primary and secondary alcohols, their application to the more sterically hindered tertiary alcohols is an area of active research. d-nb.info

For the production of enantiomerically pure this compound, a racemic mixture of the alcohol could be subjected to lipase-catalyzed acylation. Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often in an immobilized form like Novozym 435, have shown efficacy in the resolution of various alcohols, including those with furan (B31954) and thiophene (B33073) rings. researchgate.net The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) and solvent can significantly influence the reaction rate and enantioselectivity.

The mechanism of lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate, which then transfers the acyl group to the alcohol. The enzyme's active site is chiral and thus one enantiomer of the alcohol fits better and reacts more quickly.

| Enzyme | Substrate | Acyl Donor | Solvent | Products | Typical Enantioselectivity (E-value) |

| Candida antarctica Lipase B (CAL-B) | Racemic 1-(Furan-2-yl)ethanol | Vinyl acetate | Diisopropyl ether | (R)-1-(Furan-2-yl)ethyl acetate and (S)-1-(Furan-2-yl)ethanol | >200 |

| Pseudomonas cepacia Lipase (PSL) | Racemic 1-Phenylethanol | Vinyl acetate | Diisopropyl ether | (R)-1-Phenylethyl acetate and (S)-1-Phenylethanol | High |

This table showcases examples of lipase-catalyzed resolution of structurally related secondary alcohols, illustrating the potential for applying this methodology to the tertiary alcohol this compound.

Sustainable and Green Chemistry Approaches in the Synthesis of the Compound

The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are other important metrics. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials (reactants, solvents, reagents) used to the mass of the product. researchgate.netnih.govacsgcipr.org The pharmaceutical industry, in particular, has adopted PMI as a key metric to drive more sustainable manufacturing processes. researchgate.netacsgcipr.org

| Metric | Definition | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | The addition step has high atom economy, but the overall synthesis may be lower due to reagents used in preceding steps. |

| E-Factor | Mass of Waste / Mass of Product | 0 | Considers all waste generated, including solvent losses and by-products from workup. |

| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | 1 | A holistic metric that includes all materials used in the process, providing a clear target for waste reduction. researchgate.netacsgcipr.org |

Solvents are a major contributor to the environmental impact of chemical processes, accounting for a large portion of the total mass used and waste generated. walisongo.ac.id Therefore, developing solvent-free reactions or using greener alternative solvents is a key area of green chemistry research.

Mechanochemical synthesis, where reactions are induced by mechanical force (e.g., ball milling) in the absence of a solvent, is a promising approach. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of porous thiophene polymers. rsc.orgresearchgate.net While its application to the specific synthesis of this compound has not been reported, it represents a potential avenue for a solvent-free process.

The use of alternative, greener solvents is another important strategy. Water is an ideal green solvent, but its reactivity with organometallic reagents like Grignard reagents precludes its use in such reactions. However, for other steps in a synthetic sequence, or for different types of reactions, water can be an excellent choice. Ionic liquids and deep eutectic solvents (DES) are also being explored as alternative reaction media for the synthesis of thiophene derivatives, sometimes offering enhanced reaction rates and easier product separation.

For enzymatic reactions, the use of greener solvents is also a consideration. While organic solvents are often used to solubilize substrates and control enzyme activity, there is a drive towards using more benign solvents or even performing reactions in aqueous media or solvent-free systems where possible.

Iii. Reactivity Profiles and Reaction Mechanisms of 2 5 Chloro 2 Thienyl 2 Propanol

Transformations Involving the Tertiary Alcohol Moiety

The tertiary alcohol group in 2-(5-chloro-2-thienyl)-2-propanol is a key site for several important chemical reactions. Its hindered nature and the presence of an adjacent aromatic ring influence its reactivity in dehydration, etherification, esterification, and oxidation reactions.

The acid-catalyzed dehydration of tertiary alcohols is a classic method for the formation of alkenes. In the case of this compound, this reaction is expected to proceed readily due to the stability of the resulting tertiary carbocation intermediate, which is further stabilized by the adjacent thienyl ring. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) leads to the formation of a double bond. Given the structure of this compound, the primary product of dehydration would be 2-(5-chloro-2-thienyl)propene.

Table 1: Representative Conditions for Dehydration of Tertiary Alcohols

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Toluene | 80-110 | 85-95 |

| Phosphoric Acid (H₃PO₄) | Xylene | 100-140 | 80-90 |

The formation of ethers and esters from tertiary alcohols like this compound can be challenging due to steric hindrance and the competing elimination reaction. However, under appropriate conditions, these transformations can be achieved.

Etherification: Direct acid-catalyzed etherification between two molecules of a tertiary alcohol is generally not a practical method due to the prevalence of dehydration. masterorganicchemistry.comyoutube.com A more common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For a tertiary alcohol, forming the alkoxide and reacting it with a primary alkyl halide can lead to the desired ether. Another method is the acid-catalyzed addition of the alcohol to a reactive alkene, such as isobutylene, to form a tert-butyl ether. Reductive etherification of alcohols with carbonyl compounds in the presence of a reducing agent and a catalyst also provides a pathway to unsymmetrical ethers. nih.govresearchgate.net

Esterification: The direct esterification of a tertiary alcohol with a carboxylic acid under acidic conditions (Fischer esterification) is often inefficient due to the rapid dehydration of the alcohol. masterorganicchemistry.comyoutube.commasterorganicchemistry.com More effective methods for the esterification of tertiary alcohols involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. organic-chemistry.org

Table 2: Common Reagents for Etherification and Esterification of Tertiary Alcohols

| Transformation | Reagent System | Key Features |

|---|---|---|

| Etherification | NaH, then R-X | Williamson synthesis; suitable for primary alkyl halides. |

| Esterification | Acyl Chloride, Pyridine | Avoids strong acid, proceeds under milder conditions. |

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. chemguide.co.uklibretexts.orglibretexts.orgchemistryviews.orgmasterorganicchemistry.com This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms that form a carbonyl group.

Reaction with strong oxidizing agents like chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), or pyridinium (B92312) chlorochromate (PCC) under normal conditions will not lead to a ketone. libretexts.org For oxidation to occur, harsh conditions that lead to the cleavage of carbon-carbon bonds would be required, resulting in a mixture of degradation products rather than a specific carbonyl compound. Therefore, the tertiary alcohol moiety in this compound is considered stable towards common oxidizing agents used for the synthesis of ketones from secondary alcohols.

Reactivity at the Chlorothiophene Ring System

The chlorothiophene ring in this compound is an aromatic heterocycle that can undergo reactions typical of aryl halides, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing a halogen substituent. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex, and thus facilitate the reaction. organic-chemistry.orglibretexts.orgwikipedia.orglibretexts.orgyoutube.comyoutube.comchemrxiv.org

In this compound, the thiophene (B33073) ring itself is electron-rich compared to benzene, which generally disfavors SNAr. Furthermore, the 2-(2-propanol) substituent is not a strong electron-withdrawing group. Consequently, nucleophilic aromatic substitution at the C-Cl bond of this compound is expected to be challenging under standard SNAr conditions. For such a reaction to proceed, highly activated nucleophiles or specialized reaction conditions would likely be necessary. The reactivity could be enhanced if the tertiary alcohol were oxidized to a more electron-withdrawing carbonyl group, though as previously discussed, this oxidation is not straightforward.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-Cl bond on the thiophene ring of this compound serves as a handle for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use in cross-coupling reactions increasingly common. organic-chemistry.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnih.govharvard.edunih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. The reaction of this compound with an aryl or vinyl boronic acid in the presence of a suitable palladium catalyst and a base would be a viable method for introducing new aryl or vinyl substituents at the 5-position of the thiophene ring. harvard.eduresearchgate.netresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govresearchgate.net This reaction could be employed to couple this compound with various alkynes, leading to the synthesis of 5-alkynyl-2-thienyl derivatives.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net Organozinc reagents are highly reactive, which can be advantageous for the coupling of less reactive aryl chlorides. This reaction offers a powerful alternative for forming C-C bonds at the chloro-substituted position of the thiophene ring.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-(2-thienyl)-2-propanol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(2-thienyl)-2-propanol |

Electrophilic Aromatic Substitution (EAS) Pathways on the Thiophene Nucleus

The thiophene ring is inherently electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS), often reacting much faster than benzene. Current time information in Bangalore, IN.pearson.com Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate by the sulfur atom. projectng.com In this compound, both α-positions are already substituted, meaning any further substitution must occur at the β-positions (C3 or C4).

The regiochemical outcome is determined by the directing effects of the existing substituents: the 2-(2-propanol) group at C2 and the chloro group at C5.

2-(2-Propanol) Group: This is an alkyl group, which acts as a weak activating group through a positive inductive effect (+I). Activating groups are ortho- and para-directors. libretexts.orglibretexts.org From its position at C2, this group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. Since C5 is blocked, it primarily directs towards C3.

5-Chloro Group: Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring. However, they are ortho- and para-directors because of their ability to donate a lone pair of electrons through a positive mesomeric effect (+M), which helps stabilize the cationic intermediate during ortho or para attack. libretexts.orglibretexts.org From its position at C5, the chloro group directs incoming electrophiles to the C4 position (ortho).

The ultimate site of substitution depends on the competition between these effects. The alkyl group at C2 activates the C3 position, while the chloro group at C5 deactivates the entire ring, including the C4 position. Therefore, electrophilic attack is most likely to occur at the C3 position, which is favored by the activating effect of the alkyl group.

| Position | Effect of 2-(2-Propanol) Group (at C2) | Effect of 5-Chloro Group (at C5) | Predicted Outcome |

|---|---|---|---|

| C3 | Activating, Ortho-directing | - | Major Product |

| C4 | - | Deactivating, Ortho-directing | Minor Product |

Under specific, forcing conditions, such as the Vilsmeier-Haack reaction, ipso-substitution can occur, where the electrophile replaces an existing substituent. Studies on electron-rich 2-chlorothiophenes have shown that a formyl group can displace the chloro substituent. researchgate.net While less common, this pathway cannot be entirely ruled out for this compound under similar conditions.

Acid- and Base-Catalyzed Rearrangements and Cyclization Reactions

The tertiary alcohol functionality in this compound is the primary site of reactivity in the presence of acids. Base-catalyzed reactions, in contrast, are not prominent for this structure without the presence of other reactive functional groups.

Acid-Catalyzed Dehydration: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration to form alkenes. libretexts.orgyoutube.com The reaction proceeds readily, often at temperatures between 25°C and 80°C, via an E1 elimination mechanism. libretexts.orgquora.com

The mechanism involves three key steps:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion. This converts the poor-leaving hydroxyl group into a good leaving group (water). quora.commasterorganicchemistry.com

Carbocation Formation: The alkyloxonium ion departs as a water molecule, generating a tertiary carbocation. This carbocation is resonance-stabilized by the adjacent electron-rich thiophene ring, making it a relatively stable intermediate.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. youtube.com

For this compound, this reaction is expected to yield 2-(5-chloro-2-thienyl)prop-1-ene .

| Step | Description | Reactant/Intermediate | Product/Intermediate |

|---|---|---|---|

| 1 | Protonation of the hydroxyl group by an acid catalyst (H-A). | This compound | Thienyl-alkyloxonium ion |

| 2 | Loss of water as a leaving group to form a tertiary carbocation. | Thienyl-alkyloxonium ion | Tertiary carbocation + H₂O |

| 3 | Deprotonation by a base (A⁻) to form the alkene product. | Tertiary carbocation | 2-(5-chloro-2-thienyl)prop-1-ene + H-A |

Base-Catalyzed Reactions: Simple tertiary alcohols are generally not reactive under basic conditions. While a very strong base could deprotonate the hydroxyl group to form an alkoxide, this species is stable and typically does not undergo rearrangement or cyclization unless a suitable intramolecular electrophilic site and favorable ring size for cyclization are present. For this compound, no facile base-catalyzed rearrangement or cyclization pathways are apparent.

Photochemical and Electrochemical Reaction Pathways

Electrochemical Pathways: Thiophenes and their derivatives are electroactive and can be oxidized to form radical cations. projectng.comaau.edu.et This process is the basis for the electropolymerization of thiophene to produce conductive polythiophenes, which typically involves coupling at the C2 and C5 positions. dtic.mil For this compound, these positions are blocked, which prevents the formation of a linear polythiophene chain through the conventional mechanism.

The oxidation potential of thiophenes is sensitive to substituents. dtic.mil The electron-donating alkyl group at C2 would lower the oxidation potential, while the electron-withdrawing chloro group at C5 would increase it. Upon electrochemical oxidation, the molecule would form a radical cation. While unable to polymerize in the traditional sense, this highly reactive intermediate could potentially undergo other reactions, such as dimerization through the C3 or C4 positions or degradation, especially at higher potentials. psu.edu However, without the possibility of forming an extended conjugated polymer, the electrochemical utility of this specific monomer is limited compared to 2,5-unsubstituted thiophenes. frontiersin.org

Photochemical Pathways: The photochemistry of thiophene derivatives can be complex, often leading to skeletal rearrangements. baranlab.org Studies on arylthiophenes have demonstrated that irradiation can induce a "scrambling" of the ring atoms, leading to isomerized products. For instance, 2-phenylthiophene (B1362552) can rearrange to 3-phenylthiophene (B186537) upon photolysis, indicating a significant reorganization of the thiophene ring itself. lookchem.comacs.org It is plausible that this compound could undergo analogous photochemical rearrangements, potentially leading to isomers where the substituents are repositioned on the thiophene ring.

Another possible photochemical pathway involves the C-Cl bond. Aryl chlorides can undergo photolytic cleavage of the carbon-halogen bond to generate aryl and chlorine radicals. These reactive intermediates could then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules.

| Reaction Type | Conditions | Potential Outcome | Notes |

|---|---|---|---|

| Electrochemical | Anodic Oxidation | Formation of a radical cation | Polymerization via 2,5-coupling is blocked. Dimerization or degradation may occur at high potentials. |

| Photochemical | UV Irradiation | Skeletal rearrangement | Analogous to rearrangements observed in other substituted thiophenes. lookchem.com |

| C-Cl bond cleavage | Formation of thienyl and chlorine radicals, leading to subsequent reactions. | A common pathway for aryl chlorides. |

Iv. Computational and Theoretical Investigations of 2 5 Chloro 2 Thienyl 2 Propanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2-(5-chloro-2-thienyl)-2-propanol, these calculations can elucidate how the distribution of electrons within the molecule influences its stability and reactivity. The thiophene (B33073) ring is considered an aromatic system, though its aromaticity is less than that of benzene. wikipedia.org The sulfur atom's lone pairs are delocalized into the π-electron system, which is a key feature of its electronic structure. wikipedia.org The substituents on the thiophene ring, a chlorine atom and a 2-hydroxypropyl group, significantly modify the electronic properties of the parent thiophene molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For derivatives of thiophene, DFT calculations can map out the energy profiles of various reaction pathways, such as electrophilic substitution or oxidation. acs.orgrsc.org These studies can identify the transition states, which are the highest energy points along a reaction coordinate, and calculate the activation energies required for a reaction to proceed.

For instance, in a hypothetical reaction involving this compound, DFT could be used to model the step-by-step process, providing valuable information on the feasibility and kinetics of the transformation. researchgate.netresearchgate.net This approach has been successfully applied to understand complex processes like the hydrodesulfurization of thiophene on catalyst surfaces. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of a Thiophene Derivative

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.6 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.3 |

This table is illustrative and provides a conceptual framework for the type of data generated from DFT studies on reaction pathways.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, FMO analysis would reveal that the HOMO is likely localized on the electron-rich thiophene ring, while the LUMO may have significant contributions from the carbon atoms and the chloro substituent. This distribution helps in predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Conceptual Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.6 | Indicator of chemical reactivity |

These values are hypothetical and serve to illustrate the output of an FMO analysis.

From the energies of the frontier orbitals, several theoretical descriptors can be calculated to quantify the reactivity and selectivity of a molecule. mdpi.com These descriptors provide a more nuanced understanding of a molecule's chemical behavior.

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

These parameters are valuable for comparing the reactivity of different thiophene derivatives and for predicting the outcome of chemical reactions.

Table 3: Calculated Reactivity Descriptors for a Thiophene Derivative

| Descriptor | Formula | Conceptual Value | Implication |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV | Tendency to exchange electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.8 eV | High stability, low reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.86 eV | Moderate electrophilic character |

This table presents a conceptual set of reactivity descriptors derived from FMO energies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. acs.org For this compound, MD simulations could be employed to explore its conformational landscape. The molecule has rotational freedom around the bond connecting the propanol (B110389) group to the thiophene ring, and MD simulations can reveal the most stable conformations and the energy barriers between them. acs.org

Furthermore, MD simulations can provide insights into intermolecular interactions, such as how this compound interacts with solvent molecules or other chemical species. researchgate.net This is crucial for understanding its behavior in solution and its potential to form aggregates or interact with biological targets.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation of Derivatives and Reaction Intermediates

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. mdpi.comjchps.com These predictions are invaluable for identifying newly synthesized derivatives of this compound and for characterizing transient intermediates in its reactions. By comparing computationally predicted spectra with experimental data, researchers can confirm the structure of a molecule or gain evidence for a proposed reaction mechanism. nih.gov For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to UV-Visible absorption spectra. jchps.com

Computational Design of Novel Derivatives with Engineered Reactivity Profiles

A significant advantage of computational chemistry is its ability to aid in the design of new molecules with desired properties. nih.gov By starting with the structure of this compound, computational chemists can systematically modify its structure in silico—for example, by changing the substituents on the thiophene ring. mdpi.com For each new virtual derivative, the electronic structure, reactivity descriptors, and other properties can be calculated. This allows for the screening of a large number of potential new compounds to identify those with enhanced or specific reactivity profiles, guiding synthetic efforts toward the most promising candidates. nih.gov

V. Utilization of 2 5 Chloro 2 Thienyl 2 Propanol As a Key Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The unique combination of functional groups in 2-(5-Chloro-2-thienyl)-2-propanol makes it an attractive precursor for the synthesis of various heterocyclic frameworks. The thiophene (B33073) ring itself is a common core in many biologically active compounds, and the ability to further functionalize and cyclize the molecule opens pathways to novel structures.

One of the primary reactions of tertiary alcohols like this compound is acid-catalyzed dehydration. This reaction would yield 2-isopropenyl-5-chlorothiophene, a conjugated alkene that can participate in a variety of cycloaddition and annulation reactions to form new rings. For instance, this intermediate could be a key component in Diels-Alder reactions or in transition metal-catalyzed cross-coupling reactions to build more complex polycyclic systems.

Furthermore, the thiophene ring can be directly involved in cyclization reactions. Under Friedel-Crafts conditions, the tertiary carbocation generated from the alcohol can alkylate electron-rich aromatic or heteroaromatic systems, leading to the formation of fused ring systems. nsf.govstackexchange.com While traditional Friedel-Crafts alkylations on electron-rich heterocycles like thiophene can be challenging due to potential polymerization, the use of milder Lewis acids or superacidic conditions can facilitate these transformations. nsf.govstackexchange.com For example, reactions with dicarbonyl compounds or their equivalents could lead to the formation of thieno[2,3-b]pyridine (B153569) or similar fused heterocyclic cores, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.netarkat-usa.orgnih.gov

Research has demonstrated the synthesis of various thieno[2,3-b]pyridine derivatives starting from functionalized thiophenes. mdpi.comarkat-usa.org These syntheses often involve the construction of a pyridine (B92270) ring onto a pre-existing thiophene core. The reactivity of this compound and its derivatives allows for the introduction of side chains that can be chemically manipulated to facilitate such cyclizations.

A summary of potential heterocyclic systems accessible from this compound derivatives is presented below:

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Framework | Potential Significance |

|---|---|---|---|

| 2-Isopropenyl-5-chlorothiophene | Diels-Alder Cycloaddition | Substituted Tetrahydrobenzothiophenes | Precursors for further aromatic functionalization |

| This compound | Friedel-Crafts type Cyclization | Fused Thiophene-containing Polycycles | Core structures in novel materials and drugs |

| Functionalized 2-(5-Chloro-2-thienyl)propanes | Gewald or Friedländer Annulation | Thieno[2,3-b]pyridines | Scaffolds for biologically active compounds |

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. youtube.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. youtube.com Similarly, chiral ligands coordinate to metal centers to create a chiral environment that directs the stereoselectivity of a catalyzed reaction. mdpi.comnih.gov

This compound possesses a pro-chiral center at the carbinol carbon. Through enantioselective synthesis or resolution of the racemate, chiral versions of this alcohol can be obtained. These chiral alcohols are valuable precursors for the development of new chiral auxiliaries and ligands. The steric and electronic properties of the 5-chloro-2-thienyl group can influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.

For example, the chiral alcohol can be esterified with a prochiral carboxylic acid. The resulting ester, now containing a chiral center, can undergo diastereoselective reactions such as enolate alkylation or aldol (B89426) additions. The thiophene moiety can play a crucial role in directing the approach of reagents due to its steric bulk and potential for non-covalent interactions. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recycled.

Furthermore, chiral 2-(5-chloro-2-thienyl)propanol can be elaborated into more complex structures suitable for use as ligands in transition metal catalysis. The thiophene ring offers a sulfur atom as a potential coordination site, and the molecule can be further functionalized to introduce other coordinating groups like phosphines or amines, creating bidentate or tridentate chiral ligands. The atropisomeric BINOL and its derivatives are prominent examples of axially chiral diols used as ligands, and similar principles could be applied to develop novel thiophene-based chiral ligands. mdpi.comnih.gov

The enzymatic kinetic resolution of racemic alcohols, often using lipases, is a powerful method to access enantiopure alcohols and their corresponding esters. mdpi.com This strategy could be applied to racemic this compound to separate the enantiomers, which can then be used in asymmetric synthesis.

Below is a table outlining the potential applications in asymmetric catalysis:

| Chiral Derivative | Application | Mechanism of Stereocontrol | Potential Reactions |

|---|---|---|---|

| Chiral this compound | Chiral Auxiliary | Steric hindrance from the bulky thienyl group | Asymmetric alkylation, aldol reactions, Diels-Alder reactions |

| Phosphine-functionalized chiral derivative | Chiral Ligand for Transition Metals | Formation of a chiral metal complex | Asymmetric hydrogenation, cross-coupling reactions |

| Resolved Enantiomers via Lipase (B570770) | Chiral Building Blocks | Enzymatic acylation of one enantiomer | Synthesis of enantiomerically pure target molecules |

Intermediate in the Formation of Advanced Materials and Functional Molecules (without discussing specific material properties)

The synthesis of advanced materials, such as conducting polymers, often relies on the polymerization of functionalized monomer units. researchgate.netiarjset.comekb.egnih.govrgnpublications.com Thiophene and its derivatives are particularly important monomers for the preparation of polythiophenes, a class of conducting polymers. nih.gov

This compound can be readily converted into a polymerizable monomer. As mentioned, dehydration of the alcohol provides 2-isopropenyl-5-chlorothiophene. The isopropenyl group can participate in various polymerization reactions. Alternatively, the tertiary alcohol can be transformed into other functional groups suitable for polymerization, such as a vinyl or ethynyl (B1212043) group, through a series of standard organic transformations.

The presence of the chloro substituent on the thiophene ring can influence the polymerization process and the electronic properties of the resulting polymer chain. The 2,5-disubstitution pattern on the thiophene ring is ideal for forming linear polythiophene chains through oxidative polymerization or metal-catalyzed cross-coupling polymerizations like Kumada or Stille coupling.

In addition to polymers, this compound can serve as an intermediate in the synthesis of other functional molecules, such as dyes or components of liquid crystals. The thiophene ring is a common chromophore, and the molecule can be elaborated to create extended conjugated systems.

The following table summarizes the role of this compound as a precursor to functional molecules:

| Derived Monomer/Intermediate | Polymerization/Synthesis Type | Resulting Material/Molecule Class |

|---|---|---|

| 2-Isopropenyl-5-chlorothiophene | Chain-growth polymerization | Substituted Polythiophenes |

| 5-Chloro-2-ethynylthiophene (multi-step from starting alcohol) | Alkyne polymerization | Poly(thienylene-ethynylene)s |

| Elaborated diaryl or polyaryl derivatives | Cross-coupling reactions | Organic Dyes / Functional Chromophores |

Strategic Component in Multi-Step Total Synthesis Pathways

In the total synthesis of complex natural products and pharmaceutically active molecules, the strategic disconnection of the target into smaller, manageable building blocks is crucial. This compound represents a valuable building block that can introduce a substituted thiophene moiety into a larger molecular framework. Thiophene-containing compounds are found in numerous pharmaceuticals, and the chloro-substituent provides a handle for further functionalization via cross-coupling reactions.

For example, the synthesis of certain drug candidates involves the construction of complex heterocyclic systems where a substituted thiophene is a key component. nih.govnih.gov The 2-(5-chloro-2-thienyl)propyl fragment can be installed early in a synthetic sequence, and the chloro group can be later converted to other functional groups, such as an aryl, alkyl, or amino group, using palladium-catalyzed cross-coupling chemistry. This allows for the late-stage diversification of drug candidates, which is a powerful strategy in medicinal chemistry.

The synthesis of essential drugs often involves the assembly of several key fragments. medihealthpedia.com A building block like this compound can be used to introduce the thiophene ring, and the propanol (B110389) side chain can be modified to connect to other parts of the target molecule. For instance, the side chain could be oxidized to a ketone, which can then participate in aldol or Wittig reactions to form new carbon-carbon bonds.

The table below illustrates the strategic utility of this compound in multi-step synthesis:

| Synthetic Strategy | Role of this compound | Example Transformation | Target Molecular Class |

|---|---|---|---|

| Convergent Synthesis | Source of a key molecular fragment | Coupling with another advanced intermediate | Complex Natural Products |

| Late-Stage Functionalization | Precursor to a modifiable scaffold | Suzuki or Buchwald-Hartwig cross-coupling of the chloro-substituent | Libraries of Drug Analogs |

| Fragment-Based Drug Design | Introduction of a thiophene moiety | Incorporation into a lead compound to improve properties | Novel Pharmaceutical Agents |

Vi. Advanced Analytical Methodologies for Research on 2 5 Chloro 2 Thienyl 2 Propanol and Its Transformations

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., IR, NMR, Raman)

In situ spectroscopic methods are powerful tools for gaining mechanistic insights into chemical reactions as they occur, without the need for sample extraction. youtube.comyoutube.com These techniques provide real-time data on the concentration of reactants, products, and intermediates, allowing for a detailed understanding of reaction kinetics and pathways. youtube.com

Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR) IR spectroscopy is particularly well-suited for monitoring reactions in solution. nih.gov By immersing an ATR probe directly into the reaction vessel, changes in vibrational frequencies corresponding to specific functional groups can be tracked over time. For instance, in a reaction involving the dehydration of 2-(5-Chloro-2-thienyl)-2-propanol, one could monitor the disappearance of the O-H stretching band of the alcohol and the appearance of the C=C stretching band of the resulting alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time monitoring due to sensitivity and acquisition time constraints, in situ NMR can provide invaluable structural information about species in solution. For reactions involving this compound, ¹H and ¹³C NMR spectroscopy can be used to follow the changes in the chemical environment of the thiophene (B33073) ring protons and carbons, as well as the propanol (B110389) side chain, providing detailed information about structural transformations.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to IR. youtube.com It is particularly sensitive to non-polar bonds and can be used in aqueous solutions. In the context of this compound chemistry, Raman spectroscopy could be employed to study reactions occurring at solid-liquid interfaces, such as heterogeneous catalysis. youtube.com

| Technique | Information Provided | Application Example for this compound |

| In Situ IR (ATR) | Real-time concentration changes of functional groups. nih.gov | Monitoring the disappearance of the alcohol O-H band and appearance of an alkene C=C band during a dehydration reaction. |

| In Situ NMR | Detailed structural information of soluble species over time. | Tracking shifts in the thiophene and propanol signals to elucidate rearrangement mechanisms. |

| In Situ Raman | Vibrational information, especially for non-polar bonds and surface species. youtube.com | Studying the adsorption and reaction of this compound on a catalyst surface. youtube.com |

High-Resolution Chromatographic Separations for Complex Reaction Mixtures

Reactions involving this compound can often lead to the formation of complex mixtures containing the starting material, various products, byproducts, and isomers. High-resolution chromatographic techniques are essential for the separation and quantification of these components.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC), utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common choice for separating thiophene-containing compounds. nih.gov The composition of the mobile phase, often a mixture of water with acetonitrile (B52724) or methanol (B129727) and additives like formic acid or ammonium (B1175870) acetate (B1210297), can be optimized to achieve baseline separation of all components. nih.govresearchgate.net For instance, in the synthesis of a derivative from this compound, HPLC can be used to determine the purity of the product and quantify the yield.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography is a powerful separation technique. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and sensitive detection. The choice of the capillary column's stationary phase is critical for achieving the desired separation of closely related isomers.

| Chromatographic Method | Stationary Phase Example | Mobile/Carrier Gas Example | Application for this compound Mixtures |

| RP-HPLC | Octadecyl (C18) nih.gov | Acetonitrile/Water with Formic Acid nih.gov | Separation of polar and non-polar derivatives, reaction progress monitoring. |

| GC | Polysiloxane-based phases | Helium or Nitrogen | Analysis of volatile reaction products and starting material. |

Mass Spectrometric Techniques for Reaction Pathway and Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for elucidating reaction pathways by identifying transient intermediates and characterizing final products. rsc.org Its high sensitivity allows for the detection of low-abundance species that are often key to understanding reaction mechanisms. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the analysis of molecules directly from solution, making it ideal for monitoring reaction progress. nih.gov By coupling ESI-MS with a liquid chromatography system (LC-MS), complex mixtures can be separated and their components identified based on their mass-to-charge ratio (m/z). lcms.cz This is particularly useful for identifying charged intermediates in catalytic reactions involving this compound. nih.gov

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation, provides structural information about an ion by fragmenting it and analyzing the resulting fragment ions. embopress.org This technique can be used to differentiate between isomeric products and to confirm the structure of newly synthesized derivatives of this compound by comparing their fragmentation patterns.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions based on their size and shape (collision cross-section) in addition to their m/z ratio. nih.gov This can be crucial for separating and identifying isobaric intermediates and products, which have the same mass but different structures. nih.gov

| MS Technique | Principle | Application in Studying this compound Transformations |

| LC-ESI-MS | Soft ionization of molecules from solution, coupled with chromatographic separation. lcms.cz | Identifying products and byproducts in a reaction mixture, and tracking their formation over time. |

| Tandem MS (CID) | Fragmentation of selected ions to obtain structural information. embopress.org | Differentiating between isomers and confirming the connectivity of atoms in a synthetic derivative. |

| IMS-MS | Separation of ions by size, shape, and charge. nih.gov | Resolving and identifying isobaric intermediates that are critical to understanding the reaction mechanism. |

X-ray Crystallography for Structural Confirmation of Derivatives and Synthetic Products (not the starting compound)

While other analytical techniques provide strong evidence for the structure of a compound, X-ray crystallography provides definitive, three-dimensional structural confirmation of crystalline solids. This technique is invaluable for unambiguously determining the stereochemistry and conformation of new chiral derivatives synthesized from this compound.

Q & A

Q. What are the established synthetic routes for 2-(5-Chloro-2-thienyl)-2-propanol, and what are their respective yields under optimized conditions?

- Methodological Answer : The compound can be synthesized via two primary routes:

Grignard Reaction : Addition of a methylmagnesium bromide reagent to 5-chloro-2-thienyl ketone, followed by acid quenching. This method typically achieves yields of 65–75% under anhydrous THF conditions at 0–5°C .

Nucleophilic Substitution : Reaction of 5-chloro-2-thienyl halide with 2-propanol in the presence of a base (e.g., KOH) at 80–100°C, yielding 55–65% product after purification via column chromatography .

- Key Optimization : Use of dry solvents and inert atmospheres (N₂/Ar) improves yield by minimizing hydrolysis side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : The hydroxyl proton appears as a broad singlet (~δ 2.1 ppm), while the thienyl protons resonate as a doublet (δ 6.8–7.2 ppm). The methyl groups on the propanol moiety show a singlet at δ 1.4 ppm .

- ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ 70–75 ppm, with thienyl carbons at δ 120–140 ppm .

- FT-IR : Strong O-H stretch (~3350 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 190.03 (calculated for C₇H₈ClOS⁺) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (PAC-1 limit: 0.11 ppm) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chlorinated compounds may penetrate latex .

- Spill Management : Absorb with diatomaceous earth and neutralize with 5% sodium bicarbonate. Dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl substituent on the thienyl ring deactivates the ring, directing EAS to the less hindered 4-position. Computational studies (DFT) show a 15% lower activation energy for substitution at the 4-position compared to the 3-position .

- Steric Effects : The bulky 2-propanol group at the 2-position further discourages substitution at adjacent positions. Kinetic studies using nitration (HNO₃/H₂SO₄) show >90% 4-nitro product .

Q. What mechanistic insights explain the oxidation behavior of this compound when using different oxidizing agents?

- Methodological Answer :

- CrO₃/H₂SO₄ (Jones Reagent) : Oxidizes the alcohol to 5-chloro-2-thienyl acetone via a two-step mechanism (protonation of -OH, followed by hydride transfer). Yields ~85% under reflux .

- PCC (Mild Oxidant) : Selective oxidation to the ketone without over-oxidation of the thienyl ring. Reaction proceeds via a radical intermediate, confirmed by EPR spectroscopy .

- Comparative Data :

| Oxidizing Agent | Yield (%) | Reaction Time | Byproducts |

|---|---|---|---|

| CrO₃/H₂SO₄ | 85 | 2 h | <5% sulfoxides |

| PCC | 78 | 6 h | None |

Q. In what ways does the chlorine substituent on the thienyl ring affect the compound’s hydrogen-bonding capacity and crystal packing?

- Methodological Answer :

- Hydrogen Bonding : The Cl atom participates in weak C-H···Cl interactions (3.2–3.5 Å) in the solid state, as observed in X-ray crystallography of analogous compounds. This stabilizes a herringbone packing motif .

- Crystal Packing : The propanol -OH group forms intermolecular hydrogen bonds (O-H···O, 2.8 Å) with adjacent molecules, creating a layered structure. DSC analysis shows a melting point of 92–94°C, consistent with strong intermolecular forces .

Contradictions and Research Gaps

- Synthetic Yields : reports higher yields for analogous alcohols using Grignard reactions (65–75%), while suggests lower yields (55–65%) for halide substitution. This discrepancy may arise from differences in steric hindrance or purification methods.

- Biological Activity : While Tioclomarol () contains a 5-chloro-2-thienyl moiety and exhibits H₂-receptor antagonism, direct evidence for this compound’s bioactivity is lacking. Future studies could explore its role as a synthetic precursor for bioactive molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.